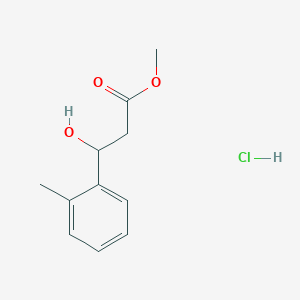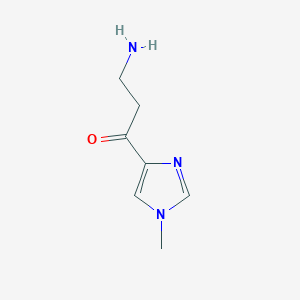
3-(Bromomethyl)-3-(butan-2-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-(butan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and a butan-2-yl group attached to the oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)oxane can be achieved through several methods:
-
Bromination of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane: : This method involves the bromination of the hydroxymethyl derivative using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at low temperatures to prevent side reactions.
-
Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst. This method allows for the formation of the oxane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)oxane undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
-
Oxidation: : The compound can be oxidized to form corresponding oxane derivatives with different functional groups. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
-
Reduction: : Reduction of the bromomethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane or 3-(Alkoxymethyl)-3-(butan-2-yl)oxane.
Oxidation: Formation of 3-(Formylmethyl)-3-(butan-2-yl)oxane or 3-(Carboxymethyl)-3-(butan-2-yl)oxane.
Reduction: Formation of 3-(Methyl)-3-(butan-2-yl)oxane.
科学的研究の応用
3-(Bromomethyl)-3-(butan-2-yl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)oxane depends on its chemical reactivity. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially affecting enzyme activity and cellular processes. The oxane ring provides structural stability and can interact with various molecular targets.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-3-(butan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(butan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(butan-2-yl)oxane: Lacks the halomethyl group, having a simple methyl group instead.
Uniqueness
3-(Bromomethyl)-3-(butan-2-yl)oxane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and hydroxymethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
3-(bromomethyl)-3-butan-2-yloxane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)10(7-11)5-4-6-12-8-10/h9H,3-8H2,1-2H3 |
InChIキー |
XUTVZYSAUBOVJL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(CCCOC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


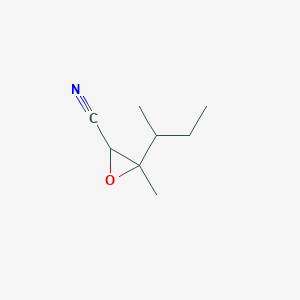

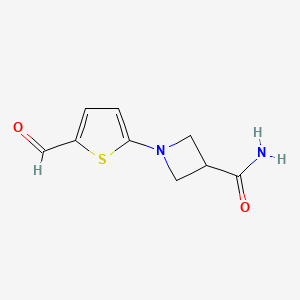
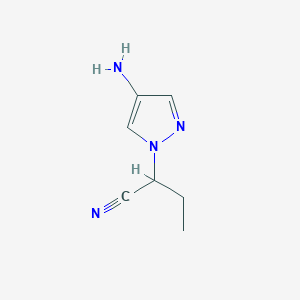

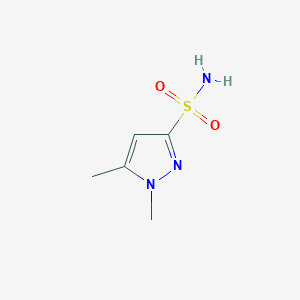
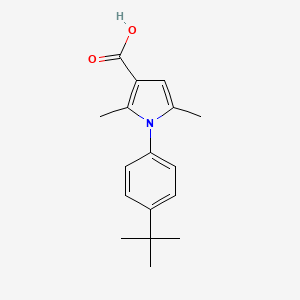
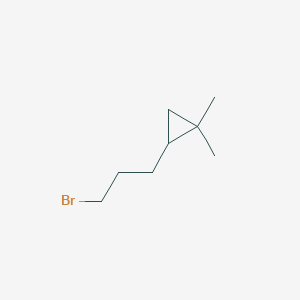
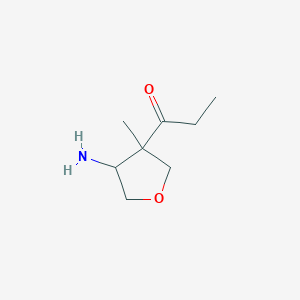
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
